2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[4-(cyclopropanecarbonyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18(21-14-6-2-1-3-7-14)12-16-20(25)26-17-9-5-4-8-15(17)22(16)19(24)13-10-11-13/h1-9,13,16H,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHBXYJWMURTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C(C(=O)OC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide represents a novel class of benzamide derivatives with potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound involves several key steps, typically starting from readily available precursors. The general synthetic route includes the formation of the benzoxazine core followed by the introduction of the cyclopropylcarbonyl and phenylacetamide moieties. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to our compound. For instance, compounds similar to N-(4-benzoyl-1-piperazinyl)phenyl]–2-(4-chlorophenoxy)acetamide have shown promising antibacterial activity against various pathogens, indicating a potential for our compound in treating bacterial infections .
| Compound | Target Pathogen | EC50 (µM) |
|---|---|---|
| Compound A1 | Xoo (Xanthomonas oryzae) | 156.7 |
| Compound A4 | Xoc (Xanthomonas campestris) | 194.9 |
| Compound A6 | Xac (Xanthomonas axonopodis) | 281.2 |
Anticancer Activity
Benzamide derivatives have also been investigated for their anticancer properties. For example, compounds that inhibit specific kinases have demonstrated significant cytotoxic effects in cancer cell lines. The potential mechanism involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in disease processes. The structural features of the compound suggest that it may act as a competitive inhibitor or modulator of these targets.
Case Studies
- Antibacterial Activity : In vitro studies have shown that certain benzamide derivatives exhibit strong inhibitory effects on bacterial growth, altering mRNA expressions related to osteoclastogenesis and bone resorption . This indicates a potential application in treating osteolytic disorders.
- Anticancer Studies : Research involving similar compounds has demonstrated their ability to inhibit RET kinase activity in cancer cells, leading to reduced cell viability and proliferation . This suggests that our compound could be further explored for its anticancer properties.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[4-(cyclopropylcarbonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study:
A study demonstrated that benzoxazine derivatives could inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway. This suggests that the compound could be developed as a potential anticancer agent .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various preclinical models. Its ability to modulate inflammatory cytokines could make it valuable in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study:
In vitro assays revealed that similar compounds could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Neuropharmacological Potential
The benzoxazine scaffold has been linked to neuroprotective effects, making this compound a candidate for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Research Findings:
Preliminary research indicates that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced neuronal cell death .
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to improved pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of the benzoxazin core, cyclopropane-derived substituent, and phenylacetamide group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Impact: Benzoxazin/benzothiazine derivatives (e.g., ) exhibit planar aromaticity suitable for π-π stacking in enzyme binding, whereas quinoline-based analogs (e.g., ) show broader bioactivity due to extended conjugation. The cyclopropylcarbonyl group in the target compound likely improves metabolic resistance compared to ester or hydroxyl substituents in analogs like ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate .
Substituent Effects: Cyclopropylcarbonyl vs. Sulfonyl Groups: Sulfonyl groups (e.g., in ) enhance aqueous solubility but may reduce membrane permeability. Cyclopropane’s rigidity could balance lipophilicity and stability. N-Phenylacetamide vs.
Synthetic Accessibility: Triazole derivatives (e.g., ) are synthesized via 1,3-dipolar cycloaddition with high yields (>80%), whereas benzoxazin/quinoline analogs require multi-step protocols (e.g., cyclocondensation for benzothiazines ).
Q & A
Q. How can researchers address low solubility in aqueous assays without compromising bioactivity?
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility.
- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release.
- Co-Solvent Systems: Optimize DMSO/PBS ratios or use cyclodextrins as solubility enhancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
